![molecular formula C16H22N2O2 B11715632 benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both pyrrolo and azepine rings in its structure makes it an interesting subject for chemical synthesis and research.
准备方法
合成路线和反应条件
苄基(3aS,8aS)-十氢吡咯并[3,4-d]氮杂卓-6-羧酸酯的合成通常涉及在受控条件下对适当前体的环化。一种常见的方法是使苄基保护的氨基酸与合适的环化剂反应。反应条件通常包括使用二氯甲烷或四氢呋喃等有机溶剂,以及钯或铜配合物等催化剂来促进环化过程。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流系统进行大规模合成。使用高通量筛选和优化技术可以确保以高纯度和高产率高效生产该化合物。严格控制反应条件,以保持双环结构的完整性,并尽量减少副产物的生成。
化学反应分析
反应类型
苄基(3aS,8aS)-十氢吡咯并[3,4-d]氮杂卓-6-羧酸酯会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,以引入含氧官能团。
还原: 使用氢化铝锂或硼氢化钠等试剂的还原反应可以将羰基转化为醇。
常见试剂和条件
氧化: 高锰酸钾水溶液,三氧化铬乙酸溶液。
还原: 氢化铝锂的乙醚溶液,硼氢化钠的甲醇溶液。
取代: 在氢氧化钠等碱的存在下,胺或硫醇等亲核试剂。
主要产物
这些反应形成的主要产物包括具有羟基或羰基的氧化衍生物、具有醇基的还原衍生物,以及在苄基部分连接有各种官能团的取代衍生物。
科学研究应用
苄基(3aS,8aS)-十氢吡咯并[3,4-d]氮杂卓-6-羧酸酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗病毒活性。
医药: 研究其在药物开发中的潜在用途,特别是在设计新的治疗药物方面。
工业: 用于生产特种化学品,以及作为合成药物的中间体。
作用机制
苄基(3aS,8aS)-十氢吡咯并[3,4-d]氮杂卓-6-羧酸酯发挥作用的机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性,并导致各种生物反应。所涉及的确切途径取决于具体的应用和靶分子的性质。
相似化合物的比较
类似化合物
- 苄基八氢吡咯并[3,4-d]氮杂卓-6-羧酸酯
- 乙基2-氨基-6,8-二甲基-1,3-二氧代-1,2,3,4-四氢吡咯并[1,2-a]嘧啶-7-羧酸酯
独特性
苄基(3aS,8aS)-十氢吡咯并[3,4-d]氮杂卓-6-羧酸酯之所以独特,是因为其特定的立体化学以及同时存在吡咯环和氮杂卓环。这种结构特征的组合赋予了其独特的化学和生物学特性,使其成为研究和工业应用中宝贵的化合物。
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
benzyl (3aS,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15-/m1/s1 |
InChI 键 |
WWBNZJPZPBWDQT-HUUCEWRRSA-N |
手性 SMILES |
C1CN(CC[C@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

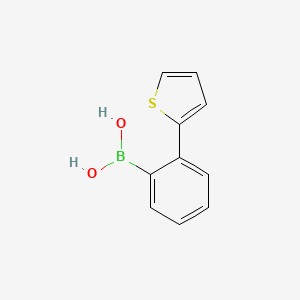


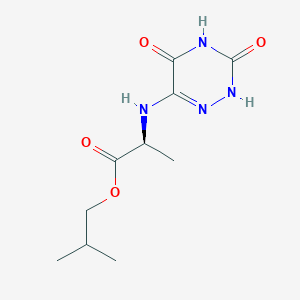
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
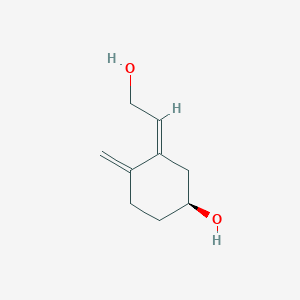
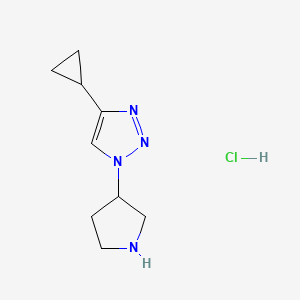
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
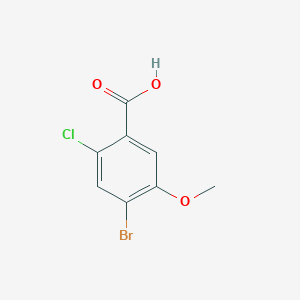
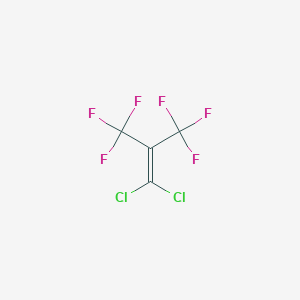
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
